molecular formula C22H23N5O3 B11203757 1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11203757
M. Wt: 405.4 g/mol
InChI Key: FLXFZDVJGNXKGY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 3-(6-morpholinopyridazin-3-yl)phenyl. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield a fully saturated urea derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea is unique due to the presence of both the morpholine and pyridazinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C22H23N5O3/c1-29-19-7-5-17(6-8-19)23-22(28)24-18-4-2-3-16(15-18)20-9-10-21(26-25-20)27-11-13-30-14-12-27/h2-10,15H,11-14H2,1H3,(H2,23,24,28)

InChI Key

FLXFZDVJGNXKGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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